1-(2-Methoxyethyl)-7-vinyl-1H-indole
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Overview
Description
1-(2-Methoxyethyl)-7-vinyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-7-vinyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-vinylindole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-7-vinyl-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Coupling Reactions: The indole ring can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Methoxyethyl)-7-vinyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-7-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-7-vinyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-7-vinyl-1H-indole: Similar structure but with a methyl group instead of a methoxyethyl group, leading to different chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-7-vinyl-1H-indole: The hydroxyethyl group provides different solubility and reactivity compared to the methoxyethyl group.
7-Vinylindole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
7-ethenyl-1-(2-methoxyethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-11-5-4-6-12-7-8-14(13(11)12)9-10-15-2/h3-8H,1,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEIFBLUROAOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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